molecular formula C12H17BrClNO B1652099 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride CAS No. 1385696-40-1

4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride

Cat. No. B1652099
CAS RN: 1385696-40-1
M. Wt: 306.62
InChI Key: QLKZGOUEUFPXQU-UHFFFAOYSA-N
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Description

4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride is a chemical compound that belongs to the class of oxanamines. It is a white crystalline powder that is soluble in water. The molecular formula is C12H17BrClNO and the molecular weight is 306.63 .


Molecular Structure Analysis

The molecular structure of 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride consists of a bromophenyl group attached to an oxan-4-amine group via a methylene bridge . The presence of the bromine atom on the phenyl ring and the amine group on the oxan ring could potentially influence the compound’s reactivity and interactions.


Physical And Chemical Properties Analysis

4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride is a white crystalline powder. It is soluble in water, which suggests it has polar characteristics. The compound has a molecular weight of 306.63 .

Scientific Research Applications

Antagonistic Effects on Serotonin Neurons

Research involving compounds similar to "4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride" has shown that certain bromophenyl derivatives can act as potent antagonists of serotonin depletion in the brain, suggesting potential applications in neurological and psychological disorders. For example, 4-(p-Bromophenyl)-bicyclo (2,2,2) octan-1-amine demonstrated significant antagonistic effects on serotonin-induced depletion, indicating a selective inhibition of uptake into serotonin neurons (Fuller et al., 1978).

Spectrophotometric Determination of Amines

In analytical chemistry, derivatives of bromophenyl compounds have been used in spectrophotometric methods for determining primary aromatic amines. A study introduced 2-iodylbenzoate, in the presence of 4-N-methylaminophenol, for the spectrophotometric determination of amines, highlighting the utility of bromophenyl derivatives in chemical analysis (Verma et al., 1988).

Mediation in Anodic Oxidation

Bromophenyl derivatives have also been investigated for their role in the anodic oxidation of amines. Tris(4-bromophenyl)amine, for instance, proved to be an effective electron transfer mediator for the indirect oxidation of amines, suggesting potential applications in organic synthesis and electrochemistry (Pletcher & Zappi, 1989).

Conversion to Phosphinines

Further, research has shown that the interaction of bromophenyl compounds with other chemical groups can lead to the conversion of furans into phosphinines, a process that has implications for the synthesis of complex organic compounds with potential applications in materials science and pharmaceuticals (Mao & Mathey, 2011).

Role in Compulsive Food Consumption

Moreover, studies on orexin receptor mechanisms have utilized bromophenyl derivatives to investigate compulsive food consumption, providing insights into the neural underpinnings of eating disorders and potential therapeutic targets (Piccoli et al., 2012).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These suggest that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-[(2-bromophenyl)methyl]oxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO.ClH/c13-11-4-2-1-3-10(11)9-12(14)5-7-15-8-6-12;/h1-4H,5-9,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKZGOUEUFPXQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC=CC=C2Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1385696-40-1
Record name 2H-Pyran-4-amine, 4-[(2-bromophenyl)methyl]tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1385696-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride
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